molecular formula C10H12ClNO B2982789 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782455-38-2

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2982789
CAS No.: 1782455-38-2
M. Wt: 197.66
InChI Key: PDISGZPHOXRERO-UHFFFAOYSA-N
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Description

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 8th position on the quinoline ring imparts unique chemical properties to this compound.

Scientific Research Applications

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Future Directions

The future directions for research on 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could include exploring its potential biological activities and developing new synthetic methods for its preparation. Given the importance of tetrahydroquinolines in medicinal chemistry, there is likely to be ongoing interest in this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroquinoline and 8-methoxyquinoline.

    Reduction: The quinoline ring is then reduced to the tetrahydroquinoline form using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.

    Automated Purification Systems: Automated systems for purification and isolation of the final product ensure consistency and high quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 8th position.

    8-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom at the 7th position.

    7-Chloro-8-methoxyquinoline: Lacks the tetrahydro structure.

Uniqueness

The presence of both the chlorine atom at the 7th position and the methoxy group at the 8th position in 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical and biological properties

Properties

IUPAC Name

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISGZPHOXRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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